molecular formula C17H14BrN3 B8660023 2-(3-(3-Bromopyridin-2-yl)azetidin-1-yl)quinoline

2-(3-(3-Bromopyridin-2-yl)azetidin-1-yl)quinoline

Cat. No. B8660023
M. Wt: 340.2 g/mol
InChI Key: XVCCPRPOIFAMKY-UHFFFAOYSA-N
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Patent
US08957073B2

Procedure details

A mixture of 2-(azetidin-3-yl)-3-bromopyridine hydrochloride (4) (221 g, 0.886 mol), 2-chloroquinoline (133.5 g, 0.816 mol, 0.92 eq., Combi-Blocks) and cesium carbonate (866 g, 2.658 mol, 3 eq.) in anhydrous DMF (7 L) was heated to 110° C. and stirred for 16 hrs. After cooling to RT, the mixture was transferred to 50 L separatory funnel and diluted with water (14 L). The precipitated solid was filtered, stirred in water (4 L), filtered and dried to obtain 222 g of 2-(3-(3-bromopyridin-2-yl)azetidin-1-yl)quinoline. Yield: 80% over two steps.
Quantity
221 g
Type
reactant
Reaction Step One
Quantity
133.5 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
866 g
Type
reactant
Reaction Step One
Name
Quantity
7 L
Type
solvent
Reaction Step One
Name
Quantity
14 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:5][CH:4]([C:6]2[C:11]([Br:12])=[CH:10][CH:9]=[CH:8][N:7]=2)[CH2:3]1.Cl[C:14]1[CH:23]=[CH:22][C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[N:15]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C.O>[Br:12][C:11]1[C:6]([CH:4]2[CH2:3][N:2]([C:14]3[CH:23]=[CH:22][C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[N:15]=3)[CH2:5]2)=[N:7][CH:8]=[CH:9][CH:10]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
221 g
Type
reactant
Smiles
Cl.N1CC(C1)C1=NC=CC=C1Br
Name
Quantity
133.5 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C=C1
Name
cesium carbonate
Quantity
866 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
7 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
14 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CUSTOM
Type
CUSTOM
Details
the mixture was transferred to 50 L separatory funnel
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
STIRRING
Type
STIRRING
Details
stirred in water (4 L)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C(=NC=CC1)C1CN(C1)C1=NC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 222 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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